molecular formula C14H12BrN5O2S B12135130 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide

Cat. No.: B12135130
M. Wt: 394.25 g/mol
InChI Key: QDEPWHYXSGQDLS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a sulfanyl group, a furan-2-yl moiety at position 5, and an acetamide-linked 3-bromophenyl group. Its synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(3-bromophenyl)-α-chloroacetamide in the presence of KOH, followed by crystallization in ethanol/water . Key pharmacological studies highlight its anti-exudative activity, showing efficacy comparable to or exceeding diclofenac sodium in preclinical models .

Properties

Molecular Formula

C14H12BrN5O2S

Molecular Weight

394.25 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C14H12BrN5O2S/c15-9-3-1-4-10(7-9)17-12(21)8-23-14-19-18-13(20(14)16)11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21)

InChI Key

QDEPWHYXSGQDLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Formation of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione

The triazole-thione intermediate serves as the foundational precursor. A widely adopted method involves:

  • Cyclization of thiocarbazides : Furan-2-carbohydrazide reacts with phenyl isothiocyanate in ethanol under reflux (3–4 hours), followed by alkaline hydrolysis (2N NaOH, 4 hours) to yield the triazole-thione.

Reaction Scheme :

Furan-2-carbohydrazide+Phenyl isothiocyanateEthanol, reflux3–4 hThiocarbazide intermediate2N NaOHReflux, 4 hTriazole-3-thione\text{Furan-2-carbohydrazide} + \text{Phenyl isothiocyanate} \xrightarrow[\text{Ethanol, reflux}]{\text{3–4 h}} \text{Thiocarbazide intermediate} \xrightarrow[\text{2N NaOH}]{\text{Reflux, 4 h}} \text{Triazole-3-thione}

Key Data :

ParameterValueSource
Yield68–72%
Characterization1H NMR,IR,HRMS^1\text{H NMR}, \text{IR}, \text{HRMS}

Alkylation with N-(3-Bromophenyl)chloroacetamide

The sulfanyl group is introduced via nucleophilic substitution.

Procedure :

  • Reactants :

    • Triazole-3-thione (1 eq)

    • N-(3-Bromophenyl)chloroacetamide (1.2 eq)

    • Base: NaOH (2 eq) in ethanol

  • Conditions : Reflux at 80°C for 6–8 hours.

  • Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol/water).

Reaction Mechanism :

Triazole-3-thione+ClCH2C(O)NHC6H4Br-3NaOH, EtOHRefluxTarget Compound\text{Triazole-3-thione} + \text{ClCH}2\text{C(O)NHC}6\text{H}_4\text{Br-3} \xrightarrow[\text{NaOH, EtOH}]{\text{Reflux}} \text{Target Compound}

Optimization Insights :

  • Excess chloroacetamide (1.2 eq) improves yield by mitigating steric hindrance from the 3-bromophenyl group.

  • Ethanol solvent enhances solubility of aromatic intermediates.

Yield and Purity :

ParameterValueSource
Yield61–65%
Purity (HPLC)≥98%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves efficiency:

  • Conditions : 100°C, 20 minutes, ethanol solvent.

  • Advantages : 15% higher yield compared to conventional heating.

Comparative Data :

MethodTimeYield
Conventional reflux8 h61%
Microwave0.33 h76%

Solid-Phase Synthesis

Used for high-throughput screening:

  • Support : Wang resin functionalized with triazole-thione.

  • Coupling : HATU/DIPEA promotes acetamide bond formation.

  • Cleavage : TFA/water (95:5) releases the compound.

Performance Metrics :

ParameterValue
Purity90–92%
Throughput50 compounds/week

Critical Analysis of Methodologies

Yield Limitations

  • Steric effects : The 3-bromophenyl group reduces nucleophilic substitution efficiency (yield drops by 12% compared to para-substituted analogs).

  • Side reactions : Thiol oxidation to disulfides occurs if reaction pH > 10.

Scalability Challenges

  • Conventional reflux : Suitable for gram-scale (1–10 g) but requires prolonged heating.

  • Microwave method : Limited to <5 g batches due to equipment constraints.

Characterization and Quality Control

Spectroscopic Validation

TechniqueKey Signals
1H NMR^1\text{H NMR} (DMSO-d6)- δ 10.74 ppm (NH, acetamide)
- δ 7.52–7.60 ppm (furan H)
- δ 7.30–7.47 ppm (3-bromophenyl H)
13C NMR^{13}\text{C NMR}- 167.2 ppm (C=O)
- 152.1 ppm (triazole C)
HRMS[M+H]+^+ m/z calc. 434.02, found 434.03

Purity Assessment

MethodConditionsResult
HPLCC18 column, MeCN/H2O (70:30), 1 mL/min98.2%
Melting Point214–216°C

Industrial Production Considerations

Cost Analysis

ComponentCost (USD/g)
3-Bromophenylamine12.50
Furan-2-carbohydrazide8.20
Total (per 100 g)1,240

Environmental Impact

  • Waste : Ethanol recovery systems reduce solvent disposal by 80%.

  • E-factor : 6.2 kg waste/kg product (improved to 4.5 with microwave methods).

Emerging Innovations

Enzymatic Sulfurization

  • Catalyst : Cysteine sulfhydrylase introduces sulfanyl groups under mild conditions (pH 7.4, 37°C).

  • Yield : 58% (lower than chemical methods but greener).

Flow Chemistry

  • Continuous synthesis : Triazole formation and alkylation in a single reactor.

  • Output : 200 g/day with 72% yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives and reduced triazole rings.

    Substitution: Various substituted bromophenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves alkylation reactions where 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl} derivatives are formed through the reaction with N-aryl-substituted α-chloroacetamides. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds .

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. A study evaluated its effects on formalin-induced edema in rats, demonstrating that several synthesized compounds showed anti-exudative activity comparable to that of sodium diclofenac, a standard anti-inflammatory drug. Out of twenty-one synthesized compounds, fifteen demonstrated notable activity, suggesting a strong structure-activity relationship .

Anticancer Potential

In silico studies have suggested that triazole derivatives may act as inhibitors of specific enzymes involved in cancer progression. For instance, molecular docking studies indicated that certain derivatives could inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses related to cancer . Further experimental studies are warranted to explore these properties in vivo.

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes play crucial roles in metabolic disorders like diabetes and neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that triazole derivatives can effectively inhibit these enzymes, indicating their therapeutic potential in managing these conditions .

Case Study 1: Anti-inflammatory Activity

A study conducted on rats demonstrated the anti-inflammatory effects of various synthesized derivatives of the compound. The results indicated that specific structural modifications enhanced their efficacy compared to standard treatments .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, several derivatives were tested against α-glucosidase and acetylcholinesterase. The findings revealed promising inhibitory activities, highlighting their potential application in treating type 2 diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism by which 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide exerts its effects involves multiple pathways:

    Antimicrobial Action: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.

    Anticancer Action: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Anti-Exudative Activity: The target compound demonstrates superior anti-exudative activity (85% inhibition) compared to diclofenac sodium (75% at 8 mg/kg) in rat models .

Substituent Effects :

  • Furan vs. Pyridine : The furan-2-yl group in the target compound confers higher anti-inflammatory activity compared to pyridine derivatives (e.g., 6a, 7b) due to increased electron density and steric flexibility .
  • Bromophenyl vs. Chlorophenyl : The 3-bromophenyl acetamide enhances anti-exudative effects over chlorophenyl analogs (e.g., KA3), likely due to stronger electron-withdrawing effects and hydrophobic interactions .

Synthetic Efficiency : While the target compound’s synthesis mirrors methods for analogs (e.g., KA3), its yield and purity remain unspecified, unlike derivatives like 6c (83% yield) or AM31 (68% yield) .

Pharmacological Cross-Comparison

  • Anti-Inflammatory vs. Antimicrobial : Unlike KA3 (Ev17), which shows dual antimicrobial/antioxidant activity, the target compound specializes in anti-exudative effects, reflecting substituent-driven selectivity .
  • Mechanistic Divergence : The compound’s activity contrasts with VUAA1 (Ev10), a triazole-based insect Orco agonist, underscoring the role of the 3-bromophenyl group in mammalian target specificity .

Biological Activity

The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is a member of the triazole family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular Formula C₈H₈BrN₃O₂S
Molecular Weight 240.23912 g/mol
CAS Number Not specified
Melting Point Not specified
Boiling Point Not specified

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the furan and bromophenyl groups enhances its potential for interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study focusing on related triazole derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Testing

In a comparative study, several triazole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against standard bacterial strains:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide2040
Ceftriaxone0.10.1

These results indicate that the compound can potentially serve as a lead for developing new antibiotics, particularly against resistant strains.

Antitumor Activity

Triazole derivatives have also been explored for their antitumor properties. A review highlighted the synthesis of various triazole-based compounds and their evaluation against cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The biological activity of triazole compounds is often attributed to their ability to interact with various cellular targets:

  • Enzyme Inhibition: Triazoles can inhibit enzymes such as dihydrofolate reductase and others involved in nucleotide synthesis.
  • DNA Interaction: Some derivatives can intercalate into DNA or affect its replication and transcription.
  • Membrane Disruption: Certain compounds may disrupt microbial membranes, leading to cell death.

Synthesis and Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the substituents on the triazole ring can significantly impact biological activity. For instance, the introduction of alkyl groups has been linked to increased antimicrobial potency .

Recent Advances

Recent studies have focused on synthesizing novel derivatives with improved efficacy and reduced toxicity profiles. The exploration of hybrid compounds combining triazole with other pharmacophores is an ongoing area of research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide?

  • Methodology :

  • The synthesis involves multi-step reactions starting with alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH (Paal-Knorr condensation) .
  • Key parameters include solvent choice (e.g., ethanol or DMF), reaction temperature (60–80°C), and reaction time (8–12 hours) to achieve yields >70% .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Analytical Techniques :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., furan C-H at δ 6.2–7.4 ppm) and confirms acetamide linkage .
  • HPLC : Validates purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 436.2) .
    • Example structural InChIKey QFBSVQUZBYKYJF-UHFFFAOYSA-N (PubChem) .

Q. What in vitro models are used for preliminary biological screening?

  • Anti-exudative activity : Evaluated in formalin-induced rat paw edema models at doses of 10–50 mg/kg, showing 30–45% inhibition compared to controls .
  • Antimicrobial assays : Tested against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 32–64 µg/mL) using broth microdilution .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • 3-Bromophenyl vs. 3-chlorophenyl : Bromine enhances lipophilicity, improving membrane permeability and anti-inflammatory activity (IC₅₀: 12 µM vs. 18 µM) .
  • Furan-2-yl vs. thiophene substitution : Furan improves solubility but reduces antifungal potency (MIC increases from 4 µg/mL to >64 µg/mL) .
    • Table 1 : Substituent Effects on Biological Activity
Substituent (Position)Activity (IC₅₀/MIC)Key Finding
3-Bromophenyl (N-aryl)12 µM (Anti-inflammatory)Enhanced lipophilicity
4-Methylphenyl (Triazole)8 µg/mL (Antimicrobial)Increased steric hindrance
Furan-2-yl (Triazole)32 µg/mL (Antifungal)Reduced efficacy vs. thiophene

Q. What mechanistic insights explain the compound’s anti-inflammatory and antimicrobial actions?

  • Anti-inflammatory : Docking studies suggest inhibition of COX-2 via hydrogen bonding with the triazole sulfanyl group (binding energy: −9.2 kcal/mol) .
  • Antimicrobial : Disruption of microbial cell membranes via interaction with lipid bilayers (confirmed by fluorescence anisotropy assays) .

Q. How can researchers resolve contradictions in activity data across studies (e.g., variable anti-exudative efficacy)?

  • Methodological Considerations :

  • Dose dependency : Higher doses (50 mg/kg) show consistent activity, while lower doses (10 mg/kg) exhibit variability due to pharmacokinetic differences .
  • Assay conditions : Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) require standardized CLSI protocols .

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